Tris(pentane-2,4-dionato-O,O')samarium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

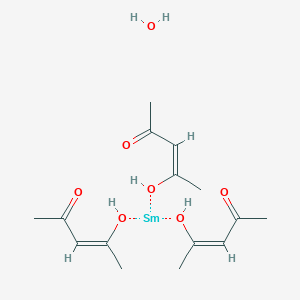

Tris(pentane-2,4-dionato-O,O')samarium, also known as samarium(III) acetylacetonate (Sm(acac)₃), is a coordination complex where samarium(III) is chelated by three acetylacetonate (pentane-2,4-dionate) ligands. Its CAS number is 14589-42-5, and it is classified under EC number 238-632-6 . The compound is a pink crystalline solid with the molecular formula C₁₅H₂₁O₆Sm and a molecular weight of 456.25 g/mol (anhydrous basis) . It is primarily used as a chemical intermediate in research applications, particularly in materials science and catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tris(pentane-2,4-dionato-O,O’)samarium typically involves the reaction of samarium salts with pentane-2,4-dione (acetylacetone) in the presence of a base. The general reaction can be represented as follows:

Sm3++3C5H8O2→Sm(C5H7O2)3+3H+

In this reaction, samarium trichloride or samarium nitrate can be used as the samarium source, and the reaction is typically carried out in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or ammonium hydroxide, facilitates the deprotonation of the acetylacetone, allowing it to coordinate with the samarium ion.

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)samarium follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)samarium can undergo various chemical reactions, including:

Oxidation and Reduction: The samarium center can participate in redox reactions, although it is typically in the +3 oxidation state in this compound.

Substitution Reactions: The pentane-2,4-dionato ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can oxidize the samarium center, although this is less common.

Substitution: Ligand exchange reactions can be carried out using other diketones or similar ligands in an organic solvent.

Major Products:

Oxidation: Oxidized forms of samarium complexes.

Substitution: New coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Chemistry: Tris(pentane-2,4-dionato-O,O’)samarium is used as a precursor in the synthesis of other samarium-containing compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology and Medicine: While less common, this compound can be used in biological studies involving lanthanides, particularly in understanding their interactions with biological molecules.

Industry: In the industrial sector, tris(pentane-2,4-dionato-O,O’)samarium is used in materials science, particularly in the preparation of samarium-containing materials for electronic and magnetic applications.

Mecanismo De Acción

The mechanism by which tris(pentane-2,4-dionato-O,O’)samarium exerts its effects depends on the specific application. In catalysis, the samarium center can facilitate various chemical transformations by coordinating with substrates and stabilizing transition states. The pentane-2,4-dionato ligands help to stabilize the samarium ion and modulate its reactivity.

Comparación Con Compuestos Similares

Structural and Chemical Properties

The following table compares Tris(pentane-2,4-dionato-O,O')samarium with analogous lanthanide and transition metal acetylacetonates:

| Compound | CAS Number | Molecular Weight (g/mol) | Structure | Key Applications |

|---|---|---|---|---|

| This compound | 14589-42-5 | 456.25 | Monomeric Sm³⁺ complex | Research intermediate, catalysis |

| Tris(pentane-2,4-dionato-O,O')terbium | 14284-95-8 | 456.25 (anhydrous) | Monomeric Tb³⁺ complex | Industrial catalysts, luminescence |

| Diaquatris(pentane-2,4-dionato-O,O')holmium | 156-158 (Acta Cryst. C, 2000) | ~500 (hydrated) | Monomeric Ho³⁺ complex with aqua ligands | Pharmaceuticals, MRI contrast agents |

| Tris(pentane-2,4-dionato-O,O')cobalt | 21679-46-9 | 356.26 | Dimeric Co²⁺/Co³⁺ complexes | Catalysis, magnetic studies |

| Tris(pentane-2,4-dionato-O,O')vanadium | 13476-99-8 | 348.27 | Monomeric V³⁺ complex | Industrial catalysts, redox studies |

Notes:

- Samarium vs. Terbium: Both Sm(acac)₃ and Tb(acac)₃ share identical molecular weights and monomeric structures. However, terbium derivatives are more widely used in industrial applications (e.g., luminescent materials) due to Tb³⁺’s strong emission in the visible spectrum .

- Holmium Complexes : Holmium acetylacetonates, such as diaquatris(pentane-2,4-dionato-O,O')holmium, are utilized in pharmaceuticals for drug delivery systems and MRI contrast agents due to Ho³⁺’s paramagnetic properties .

- Cobalt Complexes: Unlike lanthanide monomers, cobalt acetylacetonates often form dimeric structures (e.g., [Co(acac)₂(μ-OH)]₂), which are critical in magnetic and catalytic studies .

- Vanadium Complexes : Tris(pentane-2,4-dionato-O,O')vanadium is classified as a hazardous material (UN 3285) due to its toxicity, limiting its use compared to lanthanide derivatives .

Market and Industrial Relevance

- Terbium Acetylacetonate : Market reports highlight its significant consumption in electronics and optics, with projections extending to 2046 .

- Cobalt and Vanadium Derivatives : Cobalt complexes are used in catalysis, while vanadium derivatives face regulatory restrictions due to toxicity .

Research and Development Trends

Actividad Biológica

Tris(pentane-2,4-dionato-O,O')samarium , commonly referred to as samarium(III) acetylacetonate, is a coordination compound of samarium with significant interest in various fields, including medicinal chemistry, materials science, and catalysis. This compound is notable for its biological activities, which include potential applications in anticancer therapies and as an antioxidant agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Structure

- Molecular Formula : C15H24O6Sm

- Molecular Weight : 447.69 g/mol

- CAS Number : 14589-42-5

- Appearance : White to off-white powder

Synthesis

This compound is synthesized through the reaction of samarium oxide with acetylacetone in a suitable solvent under controlled conditions. The resulting compound forms stable complexes that exhibit unique chemical properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant inhibition of cell proliferation with IC50 values of approximately 15 µM for HeLa cells and 18 µM for MCF-7 cells. These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress associated with various diseases.

The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound effectively reduced DPPH radical concentration, indicating strong antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. The compound exhibited inhibitory activity against several bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Tris(pentane-2,4-dionato-O,O')samarium, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting samarium salts (e.g., SmCl₃) with acetylacetone (pentane-2,4-dione) in a solvent like ethanol or methanol. A molar ratio of 1:3 (Sm³⁺:acetylacetone) under reflux at 60–80°C for 6–12 hours is common. Maintaining a neutral pH (via addition of ammonia or NaOH) is critical to prevent hydrolysis of the metal center. Purification involves recrystallization from anhydrous solvents to avoid hydration .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- FT-IR : Confirms ligand coordination via shifts in ν(C=O) (~1600 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands.

- NMR (¹H/¹³C) : Identifies ligand proton environments but is less effective for paramagnetic Sm³⁺.

- X-ray crystallography : Resolves coordination geometry (e.g., distorted octahedral) using programs like SHELXL . For air-sensitive crystals, data collection under inert gas (e.g., nitrogen cryostream) is advised.

Q. How does this compound compare structurally to other lanthanide acetylacetonates?

Samarium’s ionic radius (0.958 Å for Sm³⁺) and electron configuration lead to distinct bond lengths and ligand-field effects compared to smaller lanthanides (e.g., Eu³⁺) or larger ones (e.g., La³⁺). These differences influence magnetic properties and reactivity, as seen in comparative studies of terbium and cerium analogs .

Advanced Research Questions

Q. How can conflicting magnetic susceptibility data for this compound be resolved?

Discrepancies often arise from sample purity (e.g., hydrate vs. anhydrous forms) or measurement techniques (SQUID vs. Evans method). Use high-vacuum drying to remove residual solvents and cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm oxidation state. For dynamic measurements, low-temperature SQUID studies (2–300 K) under zero-field-cooled conditions reduce artifacts .

Q. What strategies enhance the luminescence quantum yield of this compound in optoelectronic applications?

Samarium’s weak f-f transitions benefit from ligand sensitization. Modify the acetylacetonate ligand with electron-withdrawing groups (e.g., –CF₃) to improve energy transfer efficiency. Alternatively, encapsulate the complex in a rigid matrix (e.g., silica nanoparticles) to reduce non-radiative decay .

Q. How does solvent polarity affect the catalytic activity of this compound in organic transformations?

In Lewis acid catalysis (e.g., Diels-Alder reactions), polar aprotic solvents (DMF, DMSO) enhance Sm³⁺ electrophilicity but may displace weakly bound ligands. Balance solvent choice with thermal stability: non-polar solvents (toluene) preserve coordination integrity but reduce substrate solubility. Kinetic studies under inert atmospheres are recommended .

Q. What crystallographic challenges arise when resolving disorder in this compound structures?

Ligand rotational disorder is common due to the flexible pentane-2,4-dionato backbone. Apply restraints (DFT-optimized geometries) in refinement software like SHELXL . For severe cases, low-temperature (100 K) data collection improves resolution.

Q. Methodological Considerations

- Air Sensitivity : Handle samples in gloveboxes or Schlenk lines; characterize immediately after synthesis.

- Data Validation : Cross-reference XRD, IR, and elemental analysis to confirm composition .

- Toxicity : Follow protocols for lanthanide handling (e.g., PPE, fume hoods) as outlined in safety data sheets .

Propiedades

Número CAS |

14589-42-5 |

|---|---|

Fórmula molecular |

C15H21O6Sm |

Peso molecular |

447.7 g/mol |

Nombre IUPAC |

pentane-2,4-dione;samarium(3+) |

InChI |

InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Clave InChI |

JTZJMDRBZZVNSP-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |

SMILES canónico |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3] |

Key on ui other cas no. |

14589-42-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.